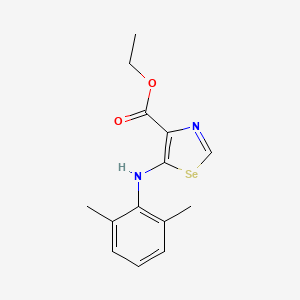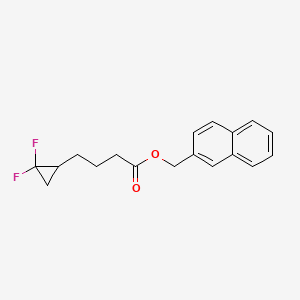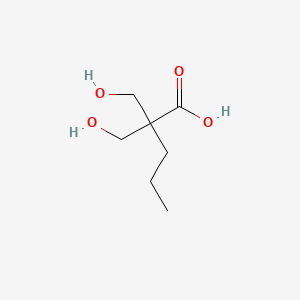
Pentanoic acid, bis(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanoic acid, bis(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, bis(hydroxymethyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acid groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2,2-bis(carboxymethyl)pentanoic acid.
Reduction: The major product is 2,2-bis(hydroxymethyl)pentanol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
Pentanoic acid, bis(hydroxymethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which pentanoic acid, bis(hydroxymethyl)- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways. In chemical reactions, its hydroxymethyl groups can participate in various transformations, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(hydroxymethyl)propanoic acid: Similar structure but with a shorter carbon chain.
2,2-bis(hydroxymethyl)butanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
Pentanoic acid, bis(hydroxymethyl)- is unique due to its specific carbon chain length and the presence of two hydroxymethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
10097-03-7 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(4-8,5-9)6(10)11/h8-9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
UHAMPPWFPNXLIU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CO)(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



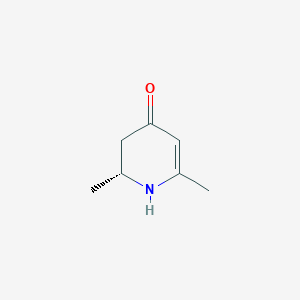
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
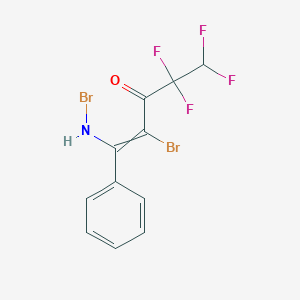
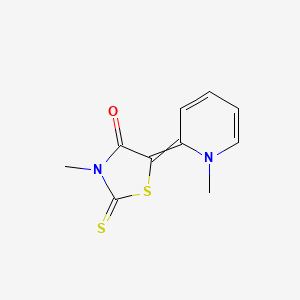
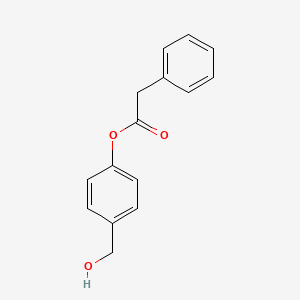
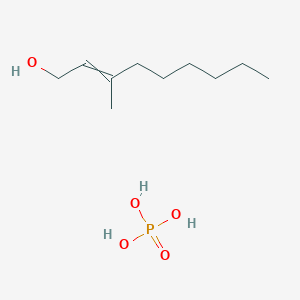
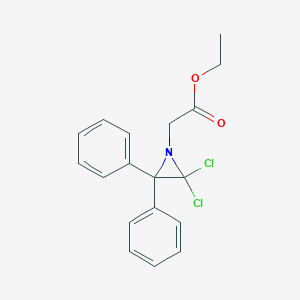
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
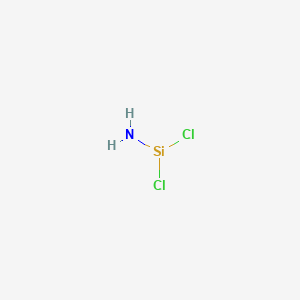
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
